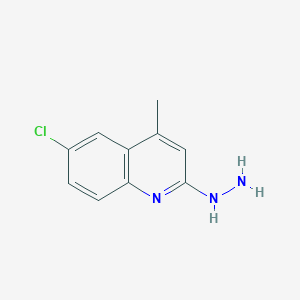

6-Chloro-2-hydrazino-4-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKVZOWCYLRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368946 | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21703-54-8 | |

| Record name | 6-Chloro-2-hydrazinyl-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21703-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is strategically designed in three main stages, commencing with the Conrad-Limpach cyclization to form the quinoline core, followed by a chlorination step, and culminating in a nucleophilic substitution to introduce the hydrazino moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the scientific rationale behind the chosen synthetic route.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of biological and physicochemical properties. The incorporation of a hydrazino group at the C-2 position of the quinoline nucleus introduces a highly reactive and versatile handle for further chemical modifications. Hydrazone derivatives, for instance, are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]

The target molecule, this compound, combines the key features of a halogenated quinoline with a reactive hydrazino group, making it a valuable intermediate for the synthesis of novel therapeutic agents. The chloro and methyl substituents on the quinoline ring are expected to influence the compound's lipophilicity and binding interactions with biological targets.[4] This guide will delineate a practical and well-established synthetic route to access this important building block.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a straightforward three-step synthetic sequence. The target molecule can be disconnected at the C-N bond of the hydrazino group, leading back to the key intermediate, 2,6-dichloro-4-methylquinoline. This dichloro derivative, in turn, can be synthesized from 6-chloro-4-hydroxy-2-methylquinolin-2(1H)-one through a deoxychlorination reaction. Finally, the quinolinone core can be constructed via a cyclization reaction between p-chloroaniline and ethyl acetoacetate, following the principles of the Conrad-Limpach synthesis.

This forward synthetic approach was chosen for its reliability, use of readily available starting materials, and the well-documented nature of each transformation in quinoline chemistry.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one

This initial step involves the thermal condensation and cyclization of p-chloroaniline with ethyl acetoacetate. The reaction proceeds via the formation of an intermediate ethyl β-(4-chloroanilino)crotonate, which then undergoes intramolecular cyclization at elevated temperatures.

Materials:

-

p-Chloroaniline

-

Ethyl acetoacetate

-

High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of p-chloroaniline and ethyl acetoacetate.

-

Heat the mixture at approximately 140-150°C for 2 hours.

-

Increase the temperature to around 250°C and maintain for 1 hour to effect cyclization. The elimination of ethanol will be observed.

-

Allow the reaction mixture to cool to room temperature, during which the product will solidify.

-

Triturate the solid with a suitable solvent such as hexane or diethyl ether to remove the high-boiling solvent.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the solid from a large volume of ethanol or acetic acid to yield pure 6-chloro-4-hydroxy-2-methylquinolin-2(1H)-one as a crystalline solid.

Step 2: Synthesis of 2,6-Dichloro-4-methylquinoline

The hydroxyl groups of the quinolinone are converted to chloro groups using a potent chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction is a standard method for the synthesis of chloroquinolines from their corresponding hydroxy precursors.[5]

Materials:

-

6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional, but recommended for higher yield)

-

Ice-water

-

Sodium bicarbonate solution

Procedure:

-

In a fume hood, carefully add 6-chloro-4-hydroxy-2-methylquinolin-2(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

To this suspension, cautiously add phosphorus pentachloride in a portion-wise manner.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude 2,6-dichloro-4-methylquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetone.

Step 3: Synthesis of this compound

The final step involves the nucleophilic displacement of the highly reactive chloro group at the C-2 position of the quinoline ring with hydrazine. The C-2 position is more susceptible to nucleophilic attack than the C-6 position due to the electron-withdrawing effect of the ring nitrogen.

Materials:

-

2,6-Dichloro-4-methylquinoline

-

Hydrazine hydrate (80-100%)

-

Ethanol or another suitable solvent

-

Water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichloro-4-methylquinoline in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.[6]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final product.

Characterization Data

The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.

6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one:

-

Appearance: White to off-white crystalline solid.

-

13C NMR (CDCl₃/TFA): Expected signals around δ 18.5 (CH₃), 116.5, 118.0, 122.5, 125.0, 130.0, 135.0, 140.0, 165.0 (C=O).[7][8]

2,6-Dichloro-4-methylquinoline:

-

Appearance: Pale yellow solid.

-

Spectroscopic data should be consistent with the assigned structure.

This compound:

-

Appearance: Solid.

-

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and exchangeable protons for the hydrazino group (NHNH₂).

-

¹³C NMR: Resonances for the ten carbon atoms of the quinoline core.

-

IR (KBr): Characteristic peaks for N-H stretching of the hydrazino group, C=N and C=C stretching of the quinoline ring, and C-Cl stretching.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀ClN₃, MW: 207.66 g/mol ).

-

Data Summary

| Compound | Starting Materials | Key Reagents | Typical Yield (%) |

| 6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one | p-Chloroaniline, Ethyl acetoacetate | Heat | 70-80 |

| 2,6-Dichloro-4-methylquinoline | 6-Chloro-4-hydroxy-2-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 80-90 |

| This compound | 2,6-Dichloro-4-methylquinoline | Hydrazine Hydrate | 60-70 |

Yields are approximate and may vary based on reaction scale and optimization.

Mechanistic Insights

Figure 2: Simplified mechanism for the chlorination and hydrazinolysis steps.

The chlorination of the quinolinone intermediate is believed to proceed through the formation of a phosphate ester intermediate at the hydroxyl groups, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The subsequent hydrazinolysis is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. The attack of hydrazine at the C-2 position forms a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride leaving group.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydrazine hydrate is a suspected carcinogen and is corrosive. Handle with care in a fume hood and avoid inhalation and skin contact.[9]

-

The high-temperature reactions should be conducted with appropriate shielding and temperature control.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described protocols are based on well-established chemical transformations and utilize readily accessible starting materials. The final product is a versatile intermediate with significant potential for the development of novel bioactive molecules in the field of medicinal chemistry. The detailed experimental procedures and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of quinoline-based compounds.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. prepchem.com [prepchem.com]

- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis of 6-Chloro-2-hydrazino-4-methylquinoline: From Starting Materials to Final Product

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is deconstructed into a logical, three-stage process, beginning with the selection of foundational starting materials and culminating in the target molecule. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and explain the causality behind critical process choices. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this key synthetic intermediate.

Introduction: Strategic Synthesis of a Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. This compound serves as a versatile building block, with the hydrazino group providing a reactive handle for the construction of more complex, biologically active molecules such as pyrazolo[3,4-b]quinolines, which are known to possess antimicrobial and antiviral properties.[1]

The synthesis of this target molecule is most efficiently approached through a convergent strategy that builds the quinoline ring system first, followed by functional group interconversions. Our analysis identifies the most logical and well-established pathway, which proceeds via three key transformations:

-

Quinoline Ring Formation: Construction of the chloro- and methyl-substituted quinoline core via the Combes or a related cyclization reaction.

-

Activation via Chlorination: Conversion of the resulting quinolinone intermediate into a more reactive dichloro derivative.

-

Regioselective Hydrazinolysis: Introduction of the hydrazino group at the C2 position through nucleophilic aromatic substitution.

This guide will detail the rationale and methodology for each stage, starting with the foundational precursors.

Diagram: Overall Synthetic Workflow

Caption: High-level overview of the three-stage synthetic pathway.

Part 1: The Core Precursors and Quinoline Ring Formation

The synthesis commences with two readily available and inexpensive starting materials: 4-chloroaniline and ethyl acetoacetate . The selection of these precursors directly dictates the substitution pattern of the final quinoline ring.

-

4-Chloroaniline: This molecule provides the benzene portion of the bicyclic quinoline system and establishes the chlorine atom at the C6 position.

-

Ethyl Acetoacetate: This β-ketoester is the source of the atoms that will form the pyridine ring, including the methyl group at the C4 position and the carbonyl group at C2.

The initial reaction is a condensation between the aniline and the β-ketoester, which, upon heating, forms an intermediate acetoacetanilide, specifically 4'-chloroacetoacetanilide.[2] This is followed by an acid-catalyzed intramolecular cyclization, a classic method known as the Combes quinoline synthesis or the Conrad-Limpach reaction, to yield the quinoline scaffold.[3][4][5][6]

Diagram: Mechanism of Ring Cyclization

Caption: Simplified mechanism for the acid-catalyzed cyclization step.

Experimental Protocol 1: Synthesis of 6-Chloro-4-methylquinolin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Initial Condensation: Heat the mixture at 110-120°C for 1 hour. Water and ethanol will be evolved during this step as the intermediate anilide forms.

-

Cyclization: Allow the reaction mixture to cool to approximately 80-90°C. Cautiously and with stirring, slowly add concentrated sulfuric acid (4.0 eq). An exothermic reaction will occur.

-

Heating: Once the addition is complete, heat the mixture to 100°C and maintain this temperature for 15-20 minutes.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Drying: Dry the solid product, 6-chloro-4-methylquinolin-2(1H)-one, in a vacuum oven.

Part 2: Activation via Chlorination

The quinolin-2(1H)-one produced in the first stage exists predominantly in its amide tautomeric form and is relatively unreactive towards nucleophilic substitution at the C2 position. To facilitate the subsequent introduction of the hydrazino group, the hydroxyl/oxo group at C2 must be converted into a good leaving group. This is reliably achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the quinolinone into the key intermediate, 2,6-dichloro-4-methylquinoline .

Experimental Protocol 2: Synthesis of 2,6-Dichloro-4-methylquinoline

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize evolved HCl).

-

Reagent Addition: Add 6-chloro-4-methylquinolin-2(1H)-one (1.0 eq) to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃) (5.0 eq).

-

Reaction: Gently reflux the mixture for 2-3 hours. The solution will become homogeneous.

-

Removal of Excess Reagent: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralization & Isolation: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium carbonate solution or aqueous ammonia until the pH is approximately 8. The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with copious amounts of water and dry it. The product can be further purified by recrystallization from ethanol or a similar suitable solvent.

Part 3: Regioselective Hydrazinolysis

The final step in the sequence is the introduction of the hydrazino moiety. This is accomplished through a nucleophilic aromatic substitution reaction where hydrazine hydrate attacks the 2,6-dichloro-4-methylquinoline intermediate.

Causality of Regioselectivity: The chlorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine at the C6 position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen atom, which activates the C2 position and stabilizes the Meisenheimer-like intermediate formed during the substitution. The chlorine on the benzene ring (C6) is not similarly activated and remains intact under these reaction conditions. This inherent reactivity difference provides a clean and high-yielding conversion to the desired product.[7]

Experimental Protocol 3: Synthesis of this compound

-

Reaction Setup: Combine 2,6-dichloro-4-methylquinoline (1.0 eq) and an excess of hydrazine hydrate (e.g., 10-15 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask fitted with a reflux condenser.[7]

-

Heating: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture. If not, the volume can be reduced under vacuum.

-

Work-up: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol or another appropriate solvent to remove residual hydrazine.[8]

-

Drying and Purification: Dry the product under vacuum. If necessary, the final compound can be purified by recrystallization from a solvent such as ethyl acetate or ethanol to yield pure this compound.

Data Summary

| Compound Name | Starting Materials | Key Reagents | Typical Yield | Reference |

| 6-Chloro-4-methylquinolin-2(1H)-one | 4-Chloroaniline, Ethyl Acetoacetate | H₂SO₄ | ~75-85% | Analogous to[9] |

| 2,6-Dichloro-4-methylquinoline | 6-Chloro-4-methylquinolin-2(1H)-one | POCl₃ | ~80-90% | Analogous to[9] |

| This compound | 2,6-Dichloro-4-methylquinoline | Hydrazine Hydrate | ~65-75% | Analogous to[8] |

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in classic heterocyclic chemistry. By starting with the fundamental building blocks of 4-chloroaniline and ethyl acetoacetate , a robust three-stage sequence involving cyclization , chlorination , and regioselective hydrazinolysis provides a reliable route to this valuable intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this compound for applications in drug discovery and materials science.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

- Benchchem. (2025, November).

-

Mhaske, S. B., & Argade, N. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20710. Available from: [Link]

-

Low, J. N., Wardell, J. L., Taylor, C., & Glidewell, C. (2004). Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. Acta Crystallographica Section C, 60(Pt 5), o330–o336. Available from: [Link]

- Shah, S., et al. (n.d.). Synthesis of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines, 14 a/14 b. ResearchGate.

-

Beilstein Journals. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. Retrieved from [Link]

-

PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

- National Institutes of Health. (2026).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- ResearchGate. (n.d.).

- Jadhav, G. V. (n.d.).

- Technical Disclosure Commons. (2024). 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from a publication on pyrimidine-quinoline clubbed molecules.

Sources

- 1. Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. iipseries.org [iipseries.org]

- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-2-hydrazino-4-methylquinoline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-hydrazino-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physical and chemical properties, outline a robust synthetic protocol, and explore its reactivity and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecular scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic heterocyclic structure provides an excellent framework for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets.[1] The synthetic versatility of the quinoline core allows for the introduction of various functional groups at multiple positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][3][4]

This compound builds upon this robust foundation by incorporating a highly reactive hydrazino group at the C-2 position and further functionalizing the scaffold with a chlorine atom at C-6 and a methyl group at C-4.[1] These modifications influence the compound's electronic properties and steric profile, making it a valuable intermediate for chemical elaboration and biological investigation.[1] The hydrazino moiety, in particular, serves as a potent nucleophile and a critical building block for a multitude of nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent in pharmaceuticals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's identity and characteristics.

| Property | Value | Source |

| CAS Number | 21703-54-8 | [5] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [5] |

| Molecular Weight | 207.66 g/mol | [5] |

| Purity | Min. 95% (typical for commercial samples) | [5] |

| Description | Versatile small molecule scaffold | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom at the 2-position of a corresponding dichloro-quinoline precursor with hydrazine hydrate. This is a common and effective method for introducing the hydrazino group onto the quinoline core.[6][7][8]

General Synthetic Pathway

The reaction proceeds by refluxing the starting material, 2,6-dichloro-4-methylquinoline, with an excess of hydrazine hydrate. The hydrazino group acts as a nucleophile, displacing the more reactive chlorine atom at the 2-position.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloro-2-hydrazinyl-4-methylquinoline | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

6-Chloro-2-hydrazino-4-methylquinoline structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-2-hydrazino-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active agents. Its strategic importance lies in the reactive hydrazino group, which provides a versatile handle for synthesizing novel derivatives with potential therapeutic applications, including antimalarial, anticancer, and antimicrobial activities. Accurate and unambiguous structural elucidation is paramount to ensuring the efficacy, safety, and novelty of these synthesized compounds. This guide provides a comprehensive, technically-grounded framework for the definitive characterization of this compound, integrating modern spectroscopic techniques with logical, field-proven insights. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity and reproducibility.

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system is a privileged scaffold in drug development, famously represented by the antimalarial drug chloroquine. The introduction of a chloro group at the 6-position and a hydrazino moiety at the 2-position of the 4-methylquinoline core creates a highly reactive and versatile intermediate. The hydrazino group, in particular, is a powerful nucleophile, enabling the construction of various heterocyclic systems like pyrazoles, triazoles, and hydrazones, which are frequently explored for biological activity. Understanding the precise molecular architecture of this starting material is not merely a formality but a critical first step in any drug discovery campaign.

Synthesis Pathway and Potential Impurities

The most common synthetic route to this compound involves a two-step process starting from 4-chloro-3-methylacetanilide.

Figure 2: A logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands. For this compound, the N-H stretching vibrations of the hydrazino group are particularly diagnostic.

Trustworthiness through Self-Validation: The presence of sharp, distinct peaks in the N-H stretching region, combined with the absence of a strong C=O stretch (which would indicate an amide impurity), provides strong evidence for the successful incorporation of the hydrazino group.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples, which requires minimal preparation. Place a small amount of the powder directly on the ATR crystal.

-

Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Hydrazine) | 3300 - 3450 (often two bands) | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic, CH₃) | 2850 - 3000 | Stretch |

| C=N, C=C (Quinoline) | 1500 - 1650 | Ring Stretch |

| N-H (Hydrazine) | 1580 - 1620 | Bending (Scissoring) |

| C-Cl | 700 - 850 | Stretch |

Conclusion: Synthesizing Data for Definitive Elucidation

The structural elucidation of this compound is a process of convergent validation. Each piece of spectroscopic data acts as a check on the others. The mass spectrum confirms the elemental formula and the presence of chlorine. The ¹H and ¹³C NMR spectra map out the precise arrangement of the carbon-hydrogen skeleton and confirm the substitution pattern. Finally, FT-IR provides a quick and definitive confirmation of the key hydrazino functional group. By systematically applying these techniques and understanding the causality behind each measurement, researchers can proceed with confidence in the identity and purity of this critical building block, ensuring the integrity of their subsequent drug discovery efforts.

References

-

General Quinoline Chemistry and Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

-

Spectroscopic Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

Practical Organic Synthesis and Characterization: Harwood, L. M., Moody, C. J., & Percy, J. M. (1999). Experimental Organic Chemistry: Standard and Microscale. Blackwell Science. [Link]

The Hydrazino Group in 6-Chloro-2-hydrazino-4-methylquinoline: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazino moiety at the C-2 position of the 6-chloro-4-methylquinoline scaffold represents a versatile and highly reactive functional group, serving as a critical building block in the synthesis of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive exploration of the reactivity of the hydrazino group in 6-chloro-2-hydrazino-4-methylquinoline, with a particular focus on its utility in constructing novel molecular architectures of significant interest in medicinal chemistry and materials science. We will delve into the key reaction pathways, including condensation, cyclization, and substitution reactions, offering mechanistic insights and practical experimental protocols. This guide is intended to be a valuable resource for researchers seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Quinoline Core and the Significance of the Hydrazino Substituent

The quinoline scaffold is a privileged heterocyclic motif found in a wide range of natural products and synthetic compounds with pronounced biological activities. The introduction of a hydrazino group at the C-2 position, as seen in this compound, dramatically expands the synthetic possibilities of the quinoline core. The hydrazino group, with its two nucleophilic nitrogen atoms, acts as a powerful handle for the construction of fused five- and six-membered rings, leading to the formation of polycyclic heteroaromatic systems.

The presence of the chloro substituent at the C-6 position and the methyl group at the C-4 position further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and providing opportunities for further functionalization. The inherent reactivity of the hydrazino group makes this compound a key intermediate in the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.[1]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C-2 position of the quinoline ring with hydrazine. The common precursor for this transformation is 2,6-dichloro-4-methylquinoline.

General Synthetic Protocol: Hydrazinolysis of 2,6-dichloro-4-methylquinoline

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the highly nucleophilic hydrazine hydrate displaces the chloro group at the C-2 position. The C-2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol:

-

To a stirred solution of 2,6-dichloro-4-methylquinoline in a suitable solvent such as ethanol or isopropanol, add an excess of hydrazine hydrate.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.

This method is generally efficient and provides the desired product in good yield.[2][3]

Key Reactive Pathways of the Hydrazino Group

The synthetic utility of this compound lies in the diverse reactivity of its hydrazino group. The two nitrogen atoms of the hydrazino moiety can participate in a variety of chemical transformations, primarily condensation and cyclization reactions, to afford a range of fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

The hydrazino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These Schiff bases are often stable, isolable intermediates that can be further cyclized or utilized in subsequent synthetic steps.[4]

Reaction Workflow:

Caption: Synthesis of pyrazolo[4,3-c]quinolines.

The versatile hydrazino group can also be utilized to construct other fused nitrogen-containing heterocycles, such as triazoles and tetrazoles.

-

Triazolo[4,3-a]quinolines: These can be synthesized by reacting 2-hydrazinoquinolines with carboxylic acids or their derivatives. For example, treatment with formic acid leads to the formation of the parent triazolo[4,3-a]quinoline system, while reaction with other carboxylic acids provides access to substituted analogues. [5]* Tetrazolo[1,5-a]quinolines: Diazotization of the hydrazino group with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures leads to the formation of an azide intermediate, which undergoes spontaneous cyclization to the fused tetrazole ring. [5] These reactions highlight the broad applicability of 2-hydrazinoquinolines as precursors to a wide range of fused heterocyclic systems.

Quantitative Data Summary

| Reaction Type | Reagents | Product | Typical Yield (%) | Reference |

| Hydrazinolysis | 2,6-dichloro-4-phenylquinoline, Hydrazine hydrate | 6-chloro-2-hydrazino-4-phenylquinoline | 67% | [3] |

| Condensation | 2-hydrazinoquinoline, Aromatic aldehydes/ketones | Azomethines | - | [5] |

| Cyclization | 2-hydrazinoquinoline, Carboxylic acids | Triazolo[4,3-a]quinolines | - | [5] |

| Cyclization | 2-hydrazinoquinoline, Nitrous acid | Tetrazolo[1,5-a]quinoline | - | [5] |

| Cyclization | 2-hydrazinoquinolines, β-dicarbonyl compounds | Pyrazoloquinolines | - | [6] |

Conclusion and Future Perspectives

The hydrazino group in this compound is a synthetically powerful functional group that provides a reliable and versatile entry point to a vast array of novel fused heterocyclic compounds. The condensation and cyclization reactions of this moiety are particularly valuable for the construction of pyrazolo-, triazolo-, and tetrazolo-quinolines, which are of significant interest in medicinal chemistry. The continued exploration of the reactivity of this key intermediate is expected to lead to the discovery of new molecular entities with unique biological and material properties. Future research in this area could focus on the development of novel catalytic systems to enhance the efficiency and selectivity of these transformations, as well as the exploration of the reactivity of the C-6 chloro substituent in the synthesized fused systems to further expand molecular diversity.

References

- Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses (RSC Publishing).

- Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate.

- Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline. PrepChem.com.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.

- Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem.com.

- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health.

- Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. IISTE.org.

Sources

- 1. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. iiste.org [iiste.org]

- 6. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]

Derivatization of 6-Chloro-2-hydrazino-4-methylquinoline

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Quinoline Core in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with profound biological activity.[1][2][3] From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the quinoline nucleus offers a rigid and versatile framework for molecular design. Within this esteemed class of heterocycles, 6-chloro-2-hydrazino-4-methylquinoline emerges as a particularly valuable and reactive synthetic intermediate. Its true potential lies in the strategic derivatization of its highly nucleophilic hydrazino group, which serves as a gateway to a diverse array of fused and substituted heterocyclic systems.

This guide provides an in-depth exploration of the key derivatization pathways for this compound. Moving beyond mere procedural descriptions, we will delve into the mechanistic rationale behind these transformations, offer field-tested experimental protocols, and discuss the therapeutic significance of the resulting molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block for the discovery of novel bioactive agents.

Chapter 1: The Starting Block – Synthesis and Reactivity Profile

The journey begins with the precursor, this compound. Its synthesis is typically achieved through a nucleophilic substitution reaction where the more reactive chlorine atom at the 2-position of 2,6-dichloro-4-methylquinoline is displaced by hydrazine hydrate.[4][5]

The utility of this molecule is dictated by its distinct electronic properties. The quinoline structure is characterized by an electron-deficient pyridine ring fused to a more electron-rich benzene ring.[6] However, the primary locus of reactivity for derivatization is the exocyclic hydrazino (-NHNH₂) moiety. The terminal amino group is a potent nucleophile, readily engaging with a wide range of electrophilic partners. This inherent reactivity is the key that unlocks a vast landscape of chemical transformations.

Chapter 2: Major Derivatization Pathways

The derivatization of this compound is dominated by reactions that leverage the nucleophilicity of the hydrazine group to form new carbon-nitrogen and nitrogen-nitrogen bonds, often culminating in the formation of new heterocyclic rings. We will explore three principal strategies: the synthesis of pyrazoles, the construction of triazoles, and the formation of hydrazones.

Strategy 1: Cyclocondensation for the Synthesis of Pyrazole Derivatives

The construction of a pyrazole ring is a classic and highly effective strategy for derivatizing hydrazines. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold renowned for its diverse pharmacological profile, including anti-inflammatory, antimicrobial, and anticancer activities.[7]

Causality of the Reaction: The most common approach involves a cyclocondensation reaction with a 1,3-bielectrophilic compound, such as a β-diketone or a β-ketoester.[7][8] The reaction is mechanistically elegant: it begins with the formation of a hydrazone intermediate via condensation of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization where the internal nitrogen attacks the second carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[9][10]

Workflow: Pyrazole Synthesis from this compound

Caption: Workflow for pyrazole synthesis via cyclocondensation.

Field-Proven Experimental Protocol: Synthesis of 6-Chloro-4-methyl-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinoline

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.07 g, 10 mmol) in 30 mL of glacial acetic acid.

-

Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.30 g, 1.26 mL, 10 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Pour the cooled solution into 100 mL of ice-cold water with stirring. A solid precipitate will form.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven.

-

Recrystallization (Self-Validation): Recrystallize the dried solid from ethanol. The formation of well-defined crystals, which can be characterized by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS), validates the purity and identity of the final product. The expected yield is typically in the range of 75-85%.

Strategy 2: Condensation for the Synthesis of Hydrazone Derivatives

The reaction of this compound with aldehydes or ketones is a direct and efficient method to produce hydrazone derivatives. These compounds, characterized by the >C=N-NH- linkage, are not merely intermediates but are themselves a class of compounds with significant and diverse biological activities, particularly as antimicrobial agents.[11][12][13]

Causality of the Reaction: This is a classic condensation reaction. The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is followed by the elimination of a water molecule, driven by the formation of the stable carbon-nitrogen double bond (imine). The reaction is often catalyzed by a small amount of acid.

Diagram: Hydrazone Formation Pathway

Caption: General workflow for the synthesis of hydrazone derivatives.

Field-Proven Experimental Protocol: Synthesis of a Quinolinyl Arylhydrazone

-

Reagent Preparation: Dissolve this compound (2.07 g, 10 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask. Add 2-3 drops of glacial acetic acid to act as a catalyst.

-

Aldehyde Addition: Add an equimolar amount of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.40 g, 10 mmol) to the solution.

-

Reaction Execution: Heat the mixture to reflux for 2-3 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.

-

Validation: Dry the product and determine its melting point. The purity and structure should be confirmed by spectroscopic methods. The sharp, well-defined melting point and clean spectra serve as validation of a successful synthesis. Yields are typically high (>90%).

Strategy 3: Construction of Fused Triazolo[4,3-a]quinoline Systems

For creating more complex, rigid structures, the hydrazine moiety can be used to build fused heterocyclic systems. The synthesis of[1][2][3]triazolo[4,3-a]quinolines is a powerful example. The 1,2,4-triazole ring is a key pharmacophore found in numerous FDA-approved drugs, especially potent antifungal agents.[14][15]

Causality of the Reaction: A common route involves a two-step process. First, the hydrazine is acylated, for instance with a carboxylic acid or its derivative, to form a hydrazide. This intermediate is then subjected to cyclization conditions, often using a dehydrating agent like phosphorus oxychloride (POCl₃), to form the fused triazole ring. Alternative one-pot methods can involve reacting the hydrazine with reagents like orthoesters.

Field-Proven Experimental Protocol: Synthesis of 1-(6-chloro-4-methylquinolin-2-yl)-1H-1,2,4-triazole (Illustrative)

Note: This is a representative pathway. A more common route leads to the fused system. A more direct synthesis for the fused triazole involves reacting the hydrazine with reagents like carbon disulfide followed by an alkylating agent and then cyclization, or with formamide.

-

Intermediate Formation: In a flask, react this compound (10 mmol) with an excess of formic acid (20 mL) and reflux for 5 hours to form the N-formylhydrazide intermediate. Remove excess formic acid under reduced pressure.

-

Cyclization: To the crude intermediate, add phosphorus oxychloride (15 mL) and reflux for 2 hours.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide solution) while keeping the mixture cool.

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or DMF-water provides the pure fused triazole product.

Chapter 3: Data Presentation and Biological Significance

The derivatives synthesized from this compound are of significant interest to the drug development community, primarily for their potential as antimicrobial agents. The incorporation of different heterocyclic rings (pyrazole, triazole) or functional groups (hydrazone) drastically modulates the biological activity profile.

| Derivative Class | Core Reaction Type | Potential Biological Activity | Supporting References |

| Quinolinyl Pyrazoles | Cyclocondensation | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | [7][16] |

| Quinolinyl Hydrazones | Condensation | Potent Antibacterial, Antifungal | [17][18][19] |

| Triazolo-quinolines | Cyclization/Fusion | Antifungal, Antimicrobial | [14][15] |

The consistent reports of antibacterial and antifungal activity among these derivatives are particularly noteworthy. For instance, quinolinyl arylhydrazones have been evaluated against various fungal strains like Candida albicans, showing promising minimum inhibitory concentration (MIC) values.[17][18][19] The mechanism is often attributed to the ability of these planar, electron-rich systems to intercalate with DNA or inhibit key microbial enzymes.

Conclusion and Future Perspectives

This compound is unequivocally a high-value scaffold for synthetic and medicinal chemistry. Its straightforward derivatization through cyclocondensation and condensation reactions provides reliable access to libraries of pyrazole, hydrazone, and triazole derivatives. The field-proven protocols detailed in this guide offer a robust foundation for researchers to explore this chemical space.

Future efforts should focus on expanding the diversity of these derivatives. This includes employing a wider range of bielectrophilic reagents for cyclization, exploring multi-component reactions for improved efficiency, and applying green chemistry principles to minimize environmental impact. Given the consistent and potent antimicrobial activities reported for these classes of compounds, further investigation and optimization of these scaffolds could lead to the development of next-generation therapeutic agents to combat infectious diseases.

References

-

Title: Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.[1] Source: SciSpace URL:

-

Title: Recent Progress in the Synthesis of Quinolines.[2] Source: PubMed URL: [Link]

-

Title: Synthesis of quinolines.[20] Source: Organic Chemistry Portal URL: [Link]

-

Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[3] Source: IIP Series URL: [Link]

-

Title: Green Synthesis of Quinoline and Its Derivatives.[21] Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.[22] Source: ResearchGate URL: [Link]

-

Title: Synthesis of 6-chloro-2-hydrazino-4-(o-chlorophenyl)quinoline.[4] Source: PrepChem.com URL: [Link]

-

Title: Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline.[5] Source: PrepChem.com URL: [Link]

-

Title: 194 recent advances in the synthesis of new pyrazole derivatives.[9] Source: Unirioja.es URL: [Link]

-

Title: Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.[11] Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[7] Source: PMC - NIH URL: [Link]

-

Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.[14] Source: MDPI URL: [Link]

-

Title: 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.[17] Source: ResearchGate URL: [Link]

-

Title: Process for the preparation of pyrazole and its derivatives.[8] Source: Google Patents URL:

-

Title: Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.[12] Source: turkjpharmsci.com URL: [Link]

-

Title: Synthesis of pyrazoles.[23] Source: Organic Chemistry Portal URL: [Link]

-

Title: New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.[16] Source: MDPI URL: [Link]

-

Title: Recent advances in the synthesis of triazole derivatives.[24] Source: RACO URL: [Link]

-

Title: Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[1][2][3]triazino[6,5-b]quinoline Derivatives.[25] Source: ResearchGate URL: [Link]

-

Title: New Pyrazoline Derivatives.[26] Source: Sci-Hub URL: [Link]

-

Title: Preparation and Antibacterial Activity of Some New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline Derivatives.[27] Source: Semantic Scholar URL: [Link]

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[15] Source: NIH URL: [Link]

-

Title: Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.[13] Source: MDPI URL: [Link]

-

Title: 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity.[18] Source: PubMed URL: [Link]

-

Title: Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide.[28] Source: Journal of Research in Chemistry URL: [Link]

-

Title: 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.[19] Source: NIH URL: [Link]

-

Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.[29] Source: ACS Figshare URL: [Link]

-

Title: Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.[30] Source: PubMed URL: [Link]

-

Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.[31] Source: MDPI URL: [Link]

-

Title: Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity.[32] Source: Scirp.org URL: [Link]

-

Title: Proposed mechanism for the cyclocondensation reaction between...[10] Source: ResearchGate URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 9. societachimica.it [societachimica.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. turkjps.org [turkjps.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline synthesis [organic-chemistry.org]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Pyrazole synthesis [organic-chemistry.org]

- 24. raco.cat [raco.cat]

- 25. researchgate.net [researchgate.net]

- 26. Sci-Hub. New Pyrazoline Derivatives / Collection of Czechoslovak Chemical Communications, 1994 [sci-hub.box]

- 27. [PDF] Preparation and Antibacterial Activity of Some New 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 28. chemistryjournal.net [chemistryjournal.net]

- 29. acs.figshare.com [acs.figshare.com]

- 30. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity [scirp.org]

Methodological & Application

The Strategic Utility of 6-Chloro-2-hydrazino-4-methylquinoline in the Synthesis of Fused Heterocyclic Systems

Introduction: The Quinoline Core and the Versatility of the Hydrazino Moiety

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6][7][8][9] The introduction of a hydrazino group at the 2-position of the quinoline ring, as in 6-Chloro-2-hydrazino-4-methylquinoline, unlocks a gateway for the construction of various fused heterocyclic systems. This hydrazino moiety serves as a versatile nucleophilic building block, enabling the facile synthesis of pyrazoles, triazoles, and other condensed heterocycles, thereby expanding the chemical space for drug discovery and development. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights.

I. Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for the synthesis of pyrazoles.[10][11] In the context of this compound, this reaction provides a direct route to the pyrazolo[3,4-b]quinoline scaffold, a class of compounds with recognized biological potential.

Mechanistic Rationale

The synthesis proceeds via an initial condensation reaction between the more reactive hydrazine nitrogen of this compound and one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring fused to the quinoline core.

Diagram 1: Synthesis of Pyrazolo[3,4-b]quinolines

Caption: Workflow for pyrazolo[3,4-b]quinoline synthesis.

Application Note 1: Synthesis of 7-Chloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]quinoline

This protocol details the synthesis of a model pyrazolo[3,4-b]quinoline derivative using acetylacetone as the β-dicarbonyl compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

Reagent Addition: Add acetylacetone (1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant | Molar Ratio | Role |

| This compound | 1.0 | Starting material |

| Acetylacetone | 1.1 | Pyrazole ring precursor |

| Glacial Acetic Acid | Catalytic | Acid catalyst |

| Ethanol | - | Solvent |

II. Synthesis of[1][2][4]Triazolo[4,3-a]quinoline Derivatives

The fusion of a triazole ring to the quinoline nucleus is a common strategy to enhance biological activity. This compound is an excellent precursor for the synthesis of[1][3]triazolo[4,3-a]quinolines through cyclocondensation reactions with one-carbon synthons.

Mechanistic Rationale

The synthesis of the triazole ring involves the reaction of the hydrazino group with a reagent that can provide a single carbon atom to the new ring. For example, with formic acid, an N-formylhydrazinoquinoline intermediate is formed, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the triazolo[4,3-a]quinoline.

Diagram 2: Synthesis of[1][3]Triazolo[4,3-a]quinolines

Caption: Workflow for triazolothione synthesis.

Application Note 3: Synthesis of 7-Chloro-5-methyl-t[1][2][4]riazolo[4,3-a]quinolin-1(2H)-thione

This protocol outlines the synthesis using carbon disulfide.

Protocol:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in pyridine (15 mL) in a round-bottom flask.

-

Reagent Addition: Add carbon disulfide (1.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

Work-up: After cooling, pour the reaction mixture into crushed ice.

-

Purification: Acidify the mixture with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like glacial acetic acid or ethanol to get the pure thione.

-

Characterization: Confirm the structure of the product by spectroscopic analysis.

| Reactant | Molar Ratio | Role |

| This compound | 1.0 | Starting material |

| Carbon Disulfide | 1.5 | Thiocarbonyl source |

| Pyridine | - | Solvent and base |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols outlined in this guide demonstrate straightforward and efficient methods for the construction of pyrazolo[3,4-b]quinolines andt[1][3]riazolo[4,3-a]quinolines. The resulting compounds, possessing the pharmacologically significant quinoline nucleus, are excellent candidates for further biological evaluation and can serve as scaffolds for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block in modern medicinal chemistry.

References

- Desai, N. C., Patel, B. Y., Jadeja, K. A., & Dave, B. P. (2017). Landscaping of Quinoline based Heterocycles as Potential Antimicrobial Agents: A Mini Review. Novel Approaches in Drug Designing & Development, 1(4).

- Sun, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133391.

- Gondru, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4339.

- Kumar, S., et al. (2016). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3655.

- Kaur, K., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000231.

- Shaker, Y. M., et al. (2016). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 8(18), 24-36.

- Singh, P., et al. (2023). Selected quinoline derivatives with antifungal activity.

- Dagar, S., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373.

- Gondru, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed.

- Sharma, P., et al. (2012). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 5(2), 133-140.

- Vaid, R. K., & Singh, S. P. (1986). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 185–189.

- Elgemeie, G. H., et al. (2011). Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c]quinazolines. Journal of the Chinese Chemical Society, 58(6), 947-954.

- El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-813.

- Bhat, B. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 13957–13989.

- Glukhacheva, V. S., et al. (2021).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine - CAS - 448950-89-8 | Axios Research [axios-research.com]

- 9. prepchem.com [prepchem.com]

- 10. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Protocol for synthesizing hydrazones from 6-Chloro-2-hydrazino-4-methylquinoline.

Application Notes and Protocols

Topic: Protocol for Synthesizing Hydrazones from 6-Chloro-2-hydrazino-4-methylquinoline

For: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis, Purification, and Characterization of Novel 6-Chloro-4-methylquinoline Hydrazones

This document provides a detailed protocol and scientific rationale for the synthesis of hydrazones derived from this compound. These compounds are of significant interest in medicinal chemistry due to the established biological activity of the quinoline nucleus, which is a key structural component in numerous pharmaceuticals.[1][2] The addition of the hydrazone moiety (a Schiff base) not only offers synthetic flexibility but also introduces a pharmacophore known to chelate metal ions and interact with biological targets through hydrogen bonding, contributing to a wide spectrum of activities including anticancer, antibacterial, and antitubercular properties.[3][4][5]

This guide is designed for researchers in drug discovery and organic synthesis, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

PART 1: CRITICAL SAFETY PROTOCOLS

Working with Hydrazine Derivatives: A Non-Negotiable Priority

Hydrazine and its derivatives, including the starting material this compound, are classified as hazardous materials.[6] They can be toxic, corrosive, and potentially carcinogenic.[7][8] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles. Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][10]

-

Handling: Avoid all personal contact, including skin contact and inhalation.[10] Use a closed handling system where possible.[6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

-

Storage: Store hydrazine derivatives in a well-ventilated area, away from heat, sparks, and incompatible materials such as oxidizing agents.[7] Keep containers tightly closed.

-

Waste Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[10] Do not pour waste down the drain.

PART 2: REACTION PRINCIPLES AND MECHANISM

The synthesis of a hydrazone is a condensation reaction between a hydrazine derivative and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a nucleophilic addition-elimination pathway and is typically catalyzed by a small amount of acid.[11]

The Role of pH: The reaction is highly pH-dependent. A mildly acidic environment (pH 4-6) is optimal because the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[11] If the medium is too acidic, the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and halting the reaction.[11]

Reaction Mechanism:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

-

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination: The lone pair on the second nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom.

Caption: Acid-catalyzed mechanism for hydrazone formation.

PART 3: EXPERIMENTAL PROTOCOL

This protocol describes a general procedure for synthesizing a hydrazone from this compound and a representative aldehyde.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Purpose | Notes |

| This compound | C₁₀H₁₀ClN₃ | 207.66 | Hydrazine | Handle with extreme care in a fume hood.[7][8] |

| Substituted Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | Carbonyl Source | Use a 1.0 to 1.1 molar equivalent. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | Should be dry. Other solvents like methanol can also be used.[12] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | Use a catalytic amount (2-3 drops).[11] |

| TLC plates (Silica gel 60 F₂₅₄) | - | - | Monitoring | For tracking reaction progress. |

| Eluent for TLC (e.g., Hexane:Ethyl Acetate) | - | - | Mobile Phase | Ratio depends on product polarity (e.g., 7:3). |

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Buchner funnel and vacuum filtration apparatus

-

Rotary evaporator

Synthesis Workflow

Caption: Experimental workflow for hydrazone synthesis.

Step-by-Step Procedure

-

Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add 30-40 mL of absolute ethanol and stir until the solid is fully dissolved.

-

Carbonyl Addition: Add the selected aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the stirring mixture.[11]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes.[11] Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots have disappeared and a single new product spot is dominant.

-

Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to precipitate. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.[4]

-